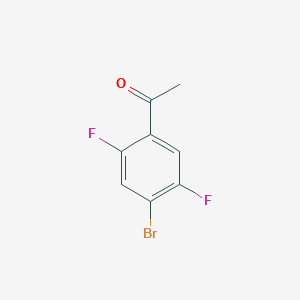

1-(4-溴-2,5-二氟苯基)乙酮

描述

The compound 1-(4-Bromo-2,5-difluorophenyl)ethanone is a brominated and fluorinated acetophenone derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into similar brominated and fluorinated aromatic ketones and their chemical behavior, which can be extrapolated to understand the properties and reactivity of 1-(4-Bromo-2,5-difluorophenyl)ethanone.

Synthesis Analysis

The synthesis of related compounds often involves halogenation and functional group transformations. For instance, the synthesis of 4'-bromophenacyl triflate, a derivative used for derivatization of carboxylic acids, is achieved by reacting 4'-bromo-2-diazoacetophenone with trifluoromethanesulfonic acid, yielding a 66% product . Similarly, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involves a halogen-exchange reaction, indicating that halogenated acetophenones can be synthesized through such exchange reactions . These methods could potentially be adapted for the synthesis of 1-(4-Bromo-2,5-difluorophenyl)ethanone.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been studied using computational methods and experimental techniques . For example, the molecular structure of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone was optimized using various computational methods, and the results were in agreement with experimental data . These studies provide a framework for understanding the molecular structure of 1-(4-Bromo-2,5-difluorophenyl)ethanone, which likely exhibits similar electronic and steric characteristics due to the presence of halogen substituents.

Chemical Reactions Analysis

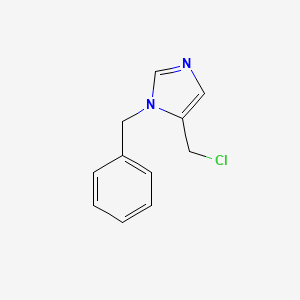

The reactivity of brominated and fluorinated acetophenones can be inferred from studies on similar compounds. For instance, α-Bromo-4-(difluoromethylthio)acetophenone was used to synthesize various azaheterocycles, indicating that brominated acetophenones can participate in condensation reactions with nitrogen-containing heterocycles . This suggests that 1-(4-Bromo-2,5-difluorophenyl)ethanone could also undergo similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and fluorinated acetophenones are influenced by the presence of halogen atoms, which can affect the compound's polarity, boiling point, and reactivity. The use of 4'-bromophenacyl triflate for derivatization of carboxylic acids implies that such compounds can act as electrophiles in organic reactions . The molecular docking studies of related compounds suggest potential biological activity, which could also be relevant for 1-(4-Bromo-2,5-difluorophenyl)ethanone . The electronic properties, such as HOMO-LUMO analysis, provide insights into the charge transfer within the molecule, which is crucial for understanding its reactivity and potential applications in materials science .

科学研究应用

化学合成和保护基团的用途

1-(4-溴-2,5-二氟苯基)乙酮已被合成,作为研究探索其作为化学保护基团有效性的一部分。例如,相关化合物2-溴-1-(2,5-二甲氧基苯基)乙酮在某些反应中表现出作为有效化学保护基团的潜力,尽管在各种溶剂中未观察到光解现象(Li Hong-xia, 2007)。

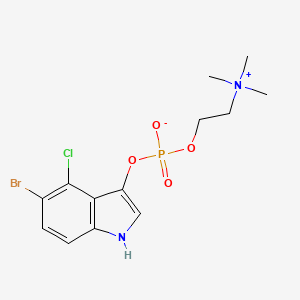

药物化学中的合成应用

这种化合物在各种药物的合成中具有价值。例如,其结构类似物已被用于开发广谱抗真菌药物如伏立康唑。在伏立康唑的合成中,立体化学是至关重要的,类似化合物在实现所需立体化学构型方面发挥着重要作用(M. Butters et al., 2001)。

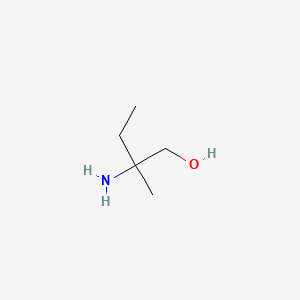

手性中间体的发展

该化合物已被牵涉到手性中间体的合成中。例如,类似化合物如(S)-2-氯-1-(3,4-二氟苯基)乙醇,是用于合成急性冠状动脉综合征治疗药物替卡格雷的重要中间体,其合成途径中涉及类似结构。这些过程强调了手性中间体在药物合成中的重要性(Xiang Guo et al., 2017)。

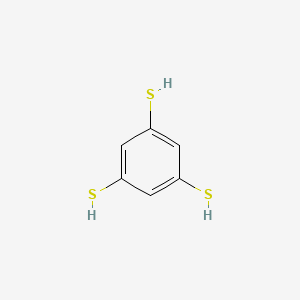

在有机电子材料中的作用

此外,与1-(4-溴-2,5-二氟苯基)乙酮结构相关的化合物已被用于开发具有特定电子性能的聚合物。例如,从类似化合物合成的含亚胺键的甲基丙烯酸酯聚合物表现出独特的热行为、介电性能和抗微生物活性,这在电子材料领域至关重要(Adnan Solmaz et al., 2021)。

属性

IUPAC Name |

1-(4-bromo-2,5-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTNTBSBJPCXGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123942-11-0 | |

| Record name | 1-(4-bromo-2,5-difluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

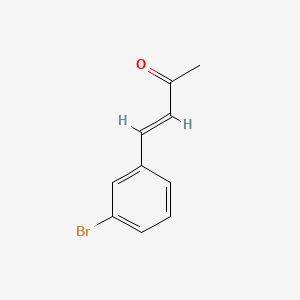

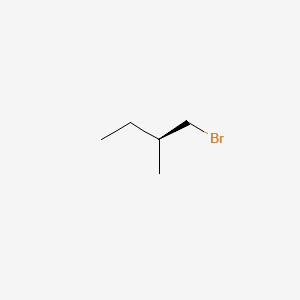

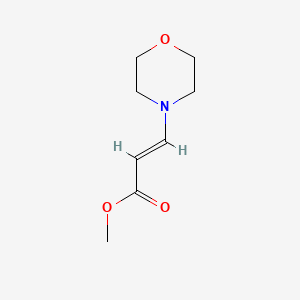

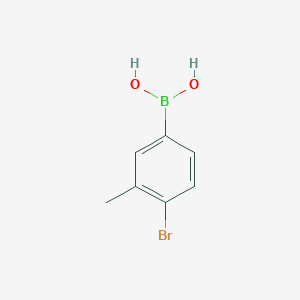

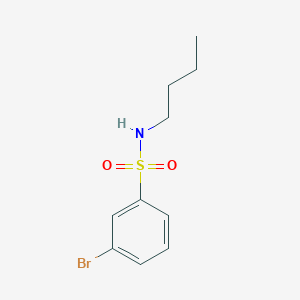

Synthesis routes and methods I

Procedure details

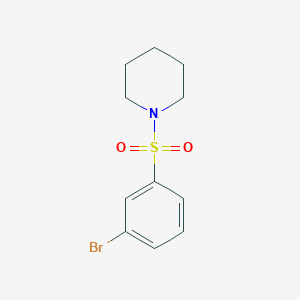

Synthesis routes and methods II

Procedure details

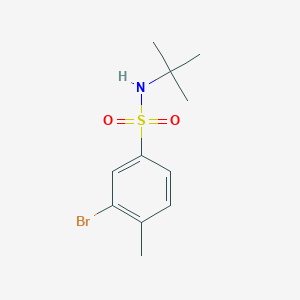

Synthesis routes and methods III

Procedure details

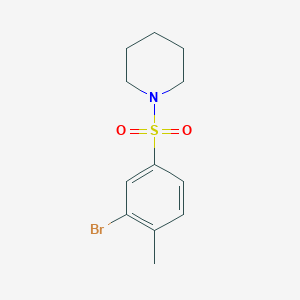

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。